10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a heterocyclic compound characterized by the fusion of imidazole and benzoxazepine rings. Its unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities and applications in drug discovery. The compound is identified by the Chemical Abstracts Service number 1282516-56-6 and has garnered attention for its possible therapeutic properties, including antimicrobial and anticancer activities.
This compound belongs to a class of heterocycles that are often explored for their pharmacological properties. Heterocyclic compounds like 10-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine are significant in various fields of chemistry and biology due to their diverse reactivity and ability to interact with biological targets. The presence of bromine in its structure enhances its reactivity, making it a valuable precursor in synthetic organic chemistry.
The synthesis of 10-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically involves several key steps:
In industrial settings, these laboratory methods are scaled up while optimizing conditions such as temperature, pressure, and solvent choice to enhance yield and purity. Environmental considerations are also taken into account to minimize waste and reduce costs during production.
The molecular formula for 10-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is C11H9BrN2O. The structure features a fused bicyclic system that includes both imidazole and oxazepine moieties. The presence of bromine contributes to its unique chemical properties.
The structural integrity and functional groups present in this compound allow it to engage in various chemical reactions that are essential for its biological activity.
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can undergo several types of chemical reactions:
The mechanism of action for 10-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine involves interactions with specific molecular targets such as enzymes or receptors within biological systems. The compound may act as an inhibitor or activator of these targets, leading to various biological effects depending on the context of use. For instance, it may interfere with cellular processes related to cancer cell proliferation or microbial resistance mechanisms.
The chemical properties are influenced by the presence of functional groups such as bromine and nitrogen heterocycles. These groups enhance reactivity towards electrophiles and nucleophiles alike.
Relevant data from studies indicate that compounds with similar structures often exhibit significant biological activity due to their ability to interact with various cellular pathways.
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine has several scientific applications:
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-56-6) is a structurally complex heterocyclic compound characterized by a fused tricyclic system. Its core integrates an imidazole ring condensed with a seven-membered 1,4-oxazepine ring, further annulated to a benzene ring bearing a bromine substituent at position 10. The molecular formula is C₁₁H₉BrN₂O, yielding a molecular weight of 265.11 g/mol [1] [2]. Key structural identifiers include the canonical SMILES Brc1ccc2c(c1)-c1nccn1CCO2
and the InChIKey QZWGGYOQEOZRJK-UHFFFAOYSA-N
, which confirm the bromine orientation and heterocyclic connectivity [1] [6].
The compound’s predicted physicochemical properties include a high boiling point (434.9°C) and density (1.67 g/cm³), consistent with extended aromatic systems. The pKa prediction of 6.01 suggests potential ionization under physiological conditions, relevant to its biological interactions [2]. The saturated C-C bond between positions 5 and 6 differentiates it from fully aromatic analogues, conferring conformational flexibility to the oxazepine ring—a feature exploited in drug design to optimize target binding [6].
Table 1: Structural and Physicochemical Profile
Property | Value |
---|---|
CAS Registry Number | 1282516-56-6 |
Molecular Formula | C₁₁H₉BrN₂O |
Molecular Weight | 265.11 g/mol |
Canonical SMILES | Brc1ccc2c(c1)-c1nccn1CCO2 |
XLogP or Similar | Not Available |
Melting/Boiling Point | 434.9 ± 55.0 °C (Predicted) |
Density | 1.67 ± 0.1 g/cm³ (Predicted) |
pKa | 6.01 ± 0.20 (Predicted) |
Benzoxazepine scaffolds have garnered sustained interest in medicinal chemistry due to their privileged status in kinase inhibition and GPCR modulation. The introduction of the bromo substituent at position 10 in this compound was a strategic innovation to enable palladium-catalyzed cross-coupling reactions, facilitating rapid diversification into pharmacologically active derivatives [1] [6]. Historical development reveals that early benzoxazepines focused on CNS targets, but recent applications have shifted toward oncology and inflammation, driven by the scaffold’s ability to disrupt protein-protein interactions in signaling pathways [4] [5].
The synthetic versatility of this brominated derivative is evidenced by its role as a key intermediate for advanced candidates. For example, carboxamide derivatives (e.g., 10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide, CAS 1401304-15-1) and carboxylic acid analogues (e.g., EOS-60750, CAS 1282516-74-8) have been designed as potent kinase inhibitors or immune modulators [4] [5] [9]. Iodinated variants (e.g., 10-Bromo-2-iodo-9-methyl derivatives, CAS 1401305-33-6) further demonstrate its utility in radiolabeling or as substrates for metal-catalyzed functionalizations [3] [7].
Table 2: Key Derivatives and Their Research Applications
Derivative Compound | CAS Number | Molecular Formula | Primary Research Application |
---|---|---|---|
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | 1282516-56-6 | C₁₁H₉BrN₂O | Cross-coupling precursor |
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide | 1401304-15-1 | C₁₂H₁₀BrN₃O₂ | Kinase inhibition studies |
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid | 1451084-95-9 | C₁₂H₉BrN₂O₃ | Protein-binding probe development |
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid (EOS-60750) | 1282516-74-8 | C₁₂H₉BrN₂O₃ | Immunomodulatory agent research |
10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine | 1401305-33-6 | C₁₂H₉BrIN₂O | Radiolabeling precursor |
Commercial availability of this compound through specialized suppliers (e.g., Fluorochem, ChemBK) underscores its industrial relevance. Purity grades (≥95%) and varied packaging (100 mg to 5 g) support diverse research scales, with pricing reflecting synthetic complexity [1] [2]. The compound’s integration into drug discovery workflows highlights its enduring role in advancing heterocyclic chemistry for therapeutic innovation.
Table 3: Representative Commercial Sources
Supplier | Purity | Package Size | Price (USD Approx.) |
---|---|---|---|
Fluorochem UK | 95% | 100 mg | $195 |
250 mg | $345 | ||
1 g | $690 | ||
Crysdot (via ChemicalBook) | 95+% | 1 g | $550 |
Alichem | Not Spec. | 1 g | $560 |
5 g | $1,585 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0